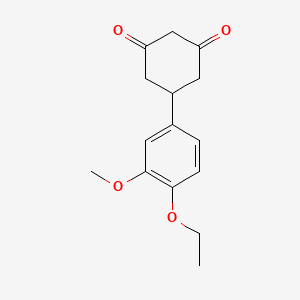

5-(4-Ethoxy-3-methoxyphenyl)cyclohexan-1,3-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione has several applications in scientific research:

Wirkmechanismus

Target of Action

This compound is a type of acetylacetone ligand , which suggests it may interact with various enzymes and receptors in the body

Mode of Action

As an acetylacetone ligand, it may bind to certain enzymes or receptors, altering their function and leading to changes in cellular processes . More detailed studies are required to elucidate the precise interactions and resulting changes.

Vorbereitungsmethoden

The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with cyclohexane-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The mixture is heated to promote the reaction, and the product is then purified through recrystallization or chromatography .

Analyse Chemischer Reaktionen

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione can be compared with similar compounds, such as:

5-(4-Methoxyphenyl)cyclohexane-1,3-dione: This compound lacks the ethoxy group, which can affect its reactivity and applications.

5-(4-Ethoxyphenyl)cyclohexane-1,3-dione: This compound lacks the methoxy group, leading to differences in its chemical properties and uses.

The presence of both ethoxy and methoxy groups in 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione makes it unique and versatile for various research applications .

Biologische Aktivität

5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione (CAS No. 903440-59-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is C15H18O4, with a molecular weight of 262.30 g/mol. The compound features a cyclohexane ring substituted with an ethoxy and a methoxy group on the phenyl moiety, contributing to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H18O4 |

| Molecular Weight | 262.30 g/mol |

| CAS Number | 903440-59-5 |

Synthesis

The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions, often starting from readily available precursors such as cyclohexanone derivatives. The methodology may include condensation reactions and subsequent functional group modifications to achieve the desired structure.

Antimicrobial Properties

Research indicates that compounds related to cyclohexane-1,3-diones exhibit notable antimicrobial activity . For instance, studies have shown that certain derivatives demonstrate medium-level antibacterial effects against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The mechanism behind this activity may involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It is suggested that 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione may act as an inhibitor of cyclooxygenases (COXs), enzymes involved in the inflammatory response . Inhibition of COXs can lead to decreased production of prostaglandins, which are mediators of inflammation and pain.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary results indicate moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines . The compound's effectiveness appears to correlate with its structural features, particularly the presence of methoxy and ethoxy substituents which enhance interactions with cellular targets.

The biological activity of 5-(4-Ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX enzymes.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

- Cell Cycle Interference : In cancer cells, it may interfere with cell cycle regulation through modulation of signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of cyclohexane derivatives:

- Antibacterial Activity : A study demonstrated that certain cyclohexane derivatives showed significant antibacterial activity compared to standard antibiotics like ampicillin .

- Anti-inflammatory Action : Research highlighted the potential for these compounds to serve as non-steroidal anti-inflammatory drugs (NSAIDs), providing alternatives for pain management .

- Cytotoxicity Assessment : In vitro assays revealed that some derivatives exhibited IC50 values indicating effective cytotoxicity against specific cancer cell lines .

Eigenschaften

IUPAC Name |

5-(4-ethoxy-3-methoxyphenyl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-3-19-14-5-4-10(8-15(14)18-2)11-6-12(16)9-13(17)7-11/h4-5,8,11H,3,6-7,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHNVUOWNVRLBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2CC(=O)CC(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.